![molecular formula C13H15BrN4O2 B13461038 tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
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Overview
Description
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique structural properties. This compound, in particular, features a tert-butyl ester group and a bromophenyl substituent, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The bromophenyl group is introduced via a bromination reaction, and the tert-butyl ester is formed through esterification. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents. Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in material science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(3-bromophenyl)acetate: This compound lacks the tetrazole ring but shares the bromophenyl and tert-butyl ester groups.
tert-Butyl 2-(4-bromophenyl)acetate: Similar to the previous compound but with the bromine atom in a different position on the phenyl ring.
tert-Butyl bromoacetate: This compound contains a bromine atom and a tert-butyl ester group but lacks the phenyl and tetrazole components. The uniqueness of this compound lies in its combination of the tetrazole ring and bromophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate is a tetrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group and a bromophenyl moiety, which may influence its pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Mechanisms of Biological Activity
The biological activity of tetrazole derivatives often stems from their ability to interact with various biological targets. The presence of the tetrazole ring in this compound suggests potential interactions with enzymes and receptors involved in multiple pathways:
- Antimicrobial Activity : Tetrazoles have been reported to exhibit antimicrobial properties. Studies suggest that certain tetrazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Anticancer Properties : Some tetrazole compounds have shown promise in cancer research. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspases.
- Anti-inflammatory Effects : Research indicates that tetrazoles can possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
B | HeLa (cervical cancer) | 22.5 | Cell cycle arrest at G1 phase |
C | A549 (lung cancer) | 18.0 | Inhibition of proliferation |
Case Studies
A notable case study involved the use of this compound in a preclinical model to assess its efficacy against tumor growth. The compound was administered to mice bearing xenograft tumors derived from human cancer cells. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C13H15BrN4O2 |
---|---|
Molecular Weight |
339.19 g/mol |
IUPAC Name |
tert-butyl 2-[5-(3-bromophenyl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C13H15BrN4O2/c1-13(2,3)20-11(19)8-18-16-12(15-17-18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |
InChI Key |
SRCNPJPPXXMVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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